

An In-depth Technical Guide to the Physicochemical Properties of Turneforcidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Turneforcidine

Cat. No.: B1243542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turneforcidine is a necine base belonging to the pyrrolizidine alkaloid (PA) class of natural products. PAs are known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. A thorough understanding of the physicochemical properties of **Turneforcidine** is crucial for its isolation, synthesis, and the development of any potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Turneforcidine**, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways associated with pyrrolizidine alkaloids. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

To date, a comprehensive experimental characterization of all of **Turneforcidine**'s physical properties is not readily available in the public domain. The data presented below is a compilation of information from various sources, including computational predictions and data from structurally related compounds. Further experimental validation is recommended.

Tabulated Physical Properties

Property	Value	Source/Notes
Molecular Formula	C ₈ H ₁₅ NO ₂	-
Molecular Weight	157.21 g/mol	-
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents.	Based on the properties of similar pyrrolizidine alkaloids.
Appearance	Not consistently reported; likely a solid at room temperature.	-
pKa	Not experimentally determined	-

Tabulated Spectral Data

Detailed experimental spectral data for **Turneforcidine** is not consistently published. The following tables are intended to be populated as data becomes available from experimental work. The general characteristics are based on the known structure of **Turneforcidine** and typical spectral data for pyrrolizidine alkaloids.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (ppm)	Assignment
Data not available	

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Fragmentation Ion
Data not available		

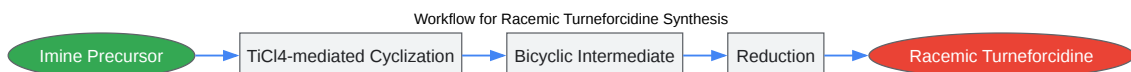
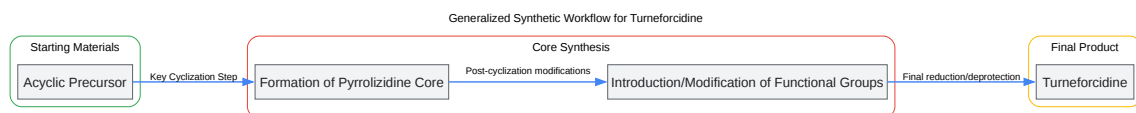
Experimental Protocols

The synthesis of **Turneforcidine** has been approached through various synthetic strategies. Below is a generalized workflow and a detailed protocol from a cited synthetic route.

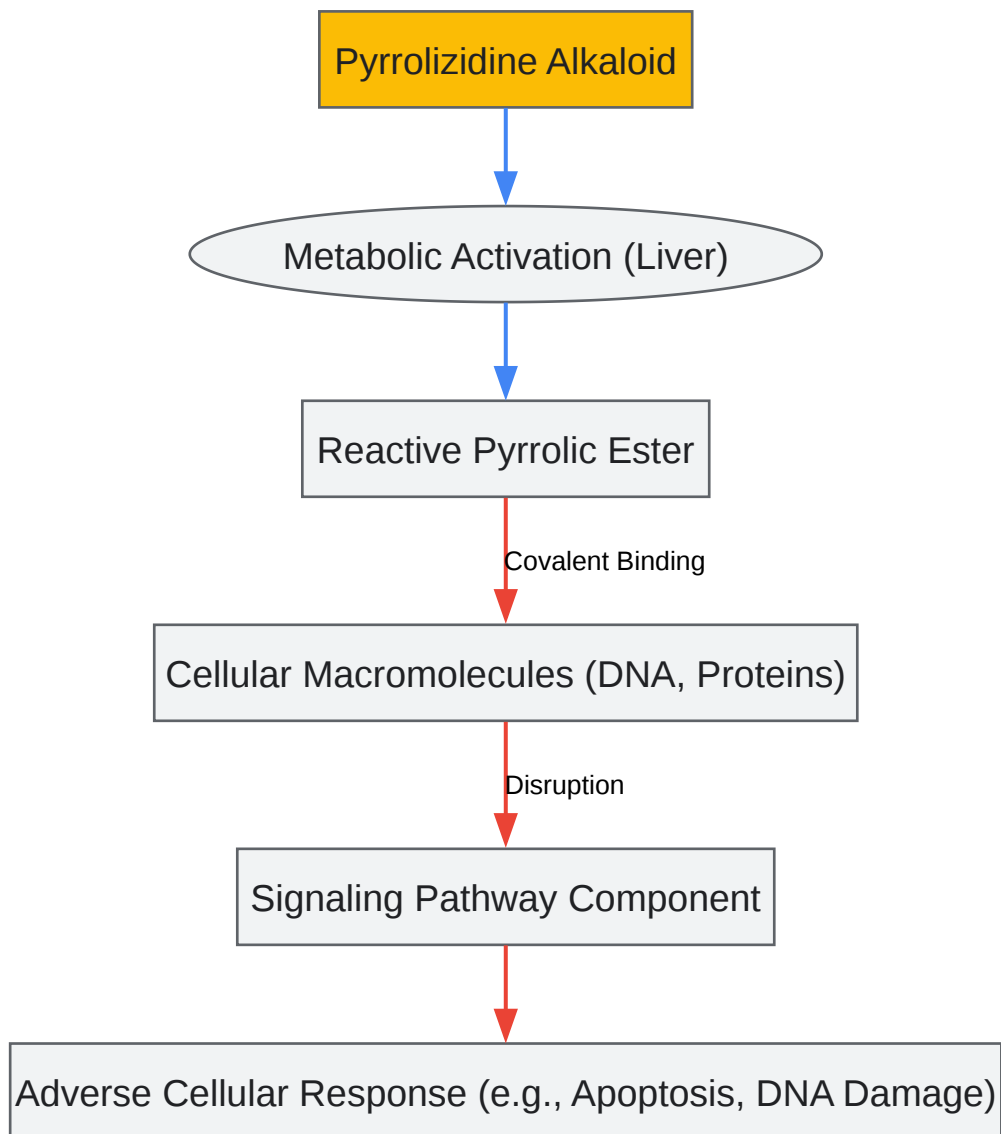
General Synthetic Workflow

The chemical synthesis of **Turneforcidine**, a pyrrolizidine alkaloid, has been the subject of multiple research efforts. A concise synthetic route to racemic **turneforcidine** has been described that utilizes a stereocontrolled cyclization of a specific imine in the presence of titanium tetrachloride (TiCl₄)[\[1\]](#). Another approach involves the application of a diastereodivergent asymmetric Michael addition reaction to produce functionalized pyroglutamates, which then serve as intermediates in an enantioselective synthesis of (+)-**turneforcidine**[\[2\]](#).

The following diagram illustrates a generalized workflow for the synthesis of **Turneforcidine**, highlighting the key stages involved in constructing the bicyclic pyrrolizidine core and introducing the necessary functional groups.



Generic Signaling Pathway Disruption by Pyrrolizidine Alkaloids

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A concise synthesis of turneforcidine via a metalloiminium ion cyclization terminated by the 2-(methylthio)-3-(trimethylsilyl)-1-propenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Turneforcidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243542#physical-and-chemical-properties-of-turneforcidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com